(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
Description
This benzofuran-3(2H)-one derivative features a Z-configuration at the benzylidene moiety, a dimethylaminomethyl group at position 7, a hydroxyl group at position 6, and a 4-methoxybenzylidene substituent at position 2. The 4-methoxy group contributes electron-donating effects, influencing resonance and binding affinity .
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-12-4-6-13(23-3)7-5-12/h4-10,21H,11H2,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXPXGQWHHKIMD-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been evaluated for various pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₂₄H₃₁N₃O₃
- Molecular Weight : 413.54 g/mol
- Key Functional Groups : Benzofuran nucleus, methoxy group, dimethylamino group.
Anti-inflammatory Activity
Research indicates that compounds with a benzofuran core exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to suppress pro-inflammatory cytokines such as TNF-α and IL-1β through inhibition of the NF-κB signaling pathway. In a study involving murine macrophages, certain benzofuran derivatives demonstrated concentration-dependent inhibition of these cytokines by blocking the nuclear translocation of p65, a key component of NF-κB activation .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example, derivatives were tested for their ability to inhibit tubulin polymerization in cancer cells, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) studies reveal that modifications in the benzofuran scaffold can enhance anticancer activity through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxy group at C-6 and the dimethylamino-methyl group at C-7 are key reactive sites:
- C-6 Hydroxy Group :
- C-7 Dimethylamino-Methyl Group :
- Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.
Example Reaction:
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes substitution at activated positions:
- Nitration : Occurs at C-5 (para to C-6 hydroxy) using HNO₃/H₂SO₄ .
- Halogenation : Bromination at C-4 or C-5 with Br₂/FeBr₃ .
Regioselectivity Table:
| Position | Reactivity | Directing Group |
|---|---|---|
| C-4 | Moderate | Methoxy (C-2) |
| C-5 | High | Hydroxy (C-6) |
| C-7 | Low | Steric hindrance |
Oxidation and Reduction
- Oxidation of C-6 Hydroxy :
- Reduction of Benzylidene Double Bond :
Key Finding :
Oxidation to quinone enhances tyrosinase inhibition (IC₅₀ = 63.37 µM) .
Mannich and Aminomethylation Reactions
The C-5 and C-7 positions participate in regioselective aminomethylation:
- Mannich Reaction :
Conditions :
Demethylation of Methoxy Group
The 4-methoxybenzylidene group undergoes demethylation under acidic conditions:This reaction increases polarity and hydrogen-bonding capacity .
Stereochemical Transformations
- Z → E Isomerization :
- Crystallographic Stability :
Biological Activity-Driven Reactions
- Tyrosinase Inhibition :
- Antimicrobial Modifications :
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzylidene and Amino Groups
(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one ()
- Structural Differences: Amino Group: Diethylamino (vs. Benzylidene Substituent: 2-Methyl (ortho-substituted) introduces steric hindrance, which may reduce binding efficiency compared to the para-methoxy group in the target compound.
- Inferred Properties: Lower aqueous solubility due to higher hydrophobicity. Reduced bioavailability compared to the dimethylamino analog .
(E)-6-(Benzyloxy)-2-(4-Bromobenzylidene)-7-methylbenzofuran-3(2H)-one ()
- Structural Differences: Configuration: E-isomer (vs. Substituents: 4-Bromo (electron-withdrawing) and benzyloxy (bulky) groups reduce solubility but may enhance halogen bonding interactions.
- Inferred Properties :
Impact of Position 7 Modifications
6-Hydroxy-2-(4-Methoxybenzylidene)-7-methylbenzofuran-3(2H)-one ()
- Structural Differences: Position 7: Methyl group (vs. dimethylaminomethyl) reduces polarity, increasing lipophilicity.
- Inferred Properties: Lower solubility and bioavailability compared to the target compound.
Drug-Likeness and Bioavailability Trends ()
Benzofuran derivatives with hydroxyl and methoxy groups, such as (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, exhibit favorable drug-like properties:
- Solubility : High due to polar substituents.
- Bioavailability Scores : 0.55–0.56 (moderate).
- Synthetic Accessibility Score (SAS): 1.5–3.42 (indicating feasible synthesis). The target compound’s dimethylaminomethyl group may further improve solubility compared to methyl or bromo analogs, though its SAS could be slightly higher due to synthetic complexity .
Q & A
Q. What are the standard synthetic routes for (Z)-configured benzofuran-3(2H)-one derivatives, and how can the stereochemistry be controlled?
The synthesis typically involves a Claisen-Schmidt condensation between a benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-7-methylbenzofuran-3(2H)-one) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde). The Z-configuration is influenced by steric and electronic factors during the aldol-like reaction. Polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., piperidine) favor kinetic control, yielding the Z-isomer. Characterization via -NMR coupling constants (e.g., for trans-olefinic protons) and NOESY correlations can confirm stereochemistry .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, hydroxy at δ 9–12 ppm). 2D techniques (HMBC, HSQC) confirm connectivity between the benzylidene group and benzofuran core .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) groups validate functional groups .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
Q. How is the biological activity of this compound evaluated in preliminary assays?
- In vitro antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases using recombinant proteins .
Advanced Research Questions
Q. How does stereochemical stability impact biological activity, and what methods assess isomerization under physiological conditions?
The Z-isomer’s bioactivity may differ from the E-isomer due to spatial orientation of the benzylidene group. Stability studies use:
Q. What structure-activity relationship (SAR) strategies optimize this compound’s potency?
- Substituent modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity or with bulky groups (e.g., tert-butyl) to improve target selectivity .
- Scaffold hybridization : Fuse with aurone or indanone moieties to modulate π-π stacking interactions .
- Pro-drug design : Mask the hydroxy group with acetyl or glycosyl groups to improve bioavailability .
Q. What computational tools predict binding targets and pharmacokinetic properties?
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
- HPLC-DAD/LC-MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation from degradation products. Validate linearity (R > 0.99), LOD (<1 µg/mL), and recovery (>95%) .
- Stability-indicating assays : Stress testing under heat, light, and pH extremes to identify major degradation pathways .
Q. What mechanistic studies elucidate its mode of action in cellular models?
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify bioavailability issues .
- Metabolite identification : Use HRMS to detect phase I/II metabolites that may alter activity .
- 3D tumor spheroid models : Bridge the gap between monolayer cultures and animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
